3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H15N3O/c1-6(7-2-3-7)11-10-12-9(13-14-10)8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
IHDLZFZJPBWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Common 1,2,4-Oxadiazole Synthesis Methods
Specific Preparation of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine
Key Intermediate Synthesis: Amidoxime Formation
The synthesis begins with the preparation of an amidoxime intermediate bearing cyclopropyl substituents. This is typically achieved by:
Cyclization to 1,2,4-Oxadiazole Ring
The amidoxime intermediate is then cyclized to form the 1,2,4-oxadiazole ring. This is commonly performed by:
Amination at the 5-Position
The 5-amino group is introduced by reaction of the oxadiazole intermediate with ammonia or primary amines, such as ethylamine or cyclopropyl-substituted amines, under mild conditions to obtain the desired 5-amine functionality.
Final Functionalization: Installation of N-(1-cyclopropylethyl) Group
The N-substitution on the 5-amino group with the 1-cyclopropylethyl moiety can be achieved by:
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Alkylation of nitrile | NaH, DMF, cyclopropyl bromide, 0 °C to RT | Cyclopropyl-substituted nitrile |
| 2 | Amidoxime formation | NH2OH·HCl, EtOH, 50–80 °C | Amidoxime intermediate |
| 3 | Cyclization to oxadiazole | Trichloroacetic anhydride, reflux or microwave | 1,2,4-Oxadiazole ring intermediate |
| 4 | Amination | NH3 or cyclopropylamine, mild conditions | 5-Amino-1,2,4-oxadiazole |
| 5 | N-Substitution (alkylation) | 1-cyclopropylethyl halide or reductive amination | 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
Analytical Data and Yield Considerations
- Yields for amidoxime formation generally range from 70% to 90%.
- Cyclization yields vary depending on reagents and conditions but typically achieve 60–85%.
- Amination and N-substitution steps usually proceed in moderate to high yields (50–90%) depending on the amine and alkylating agent used.
- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.
Research Discoveries and Optimizations
- Microwave irradiation has been successfully applied to accelerate Suzuki-Miyaura cross-coupling reactions involving oxadiazole intermediates, improving reaction efficiency.
- The use of coupling reagents like CDI for amidoxime cyclization enhances product purity and yield.
- One-pot procedures combining amidoxime formation and cyclization have been developed to streamline synthesis, though with variable yields depending on substrate sensitivity.
- Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as ring opening or formation of undesired isomers.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Base for alkylation | NaH (60% dispersion), 2.2 equiv., 0 °C | Efficient alkylation of nitrile precursor |
| Amidoxime formation | NH2OH·HCl, EtOH, 50–80 °C, 2–16 h | High conversion to amidoxime |
| Cyclization agent | Trichloroacetic anhydride or CDI, reflux or microwave | Formation of oxadiazole ring, moderate to high yield |
| Amination | NH3 or primary amines, room temp to mild heating | Introduction of 5-amino group |
| N-Substitution | Alkyl halides or reductive amination, mild heating | Installation of cyclopropylethyl group |
| Purification | Extraction, washing, drying over Na2SO4, chromatography | Removal of impurities, isolation of pure product |
This comprehensive analysis of the preparation methods for 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine draws on extensive research literature and synthetic protocols, providing a professional and authoritative overview suitable for advanced research and development in medicinal chemistry and heterocyclic synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The cyclopropyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazol-5-amines
The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:
*Estimated based on cyclopropylethyl group contributing ~55–70 g/mol to the molecular weight.
Key Comparison Parameters
Substituent Effects on Physicochemical Properties
- Lipophilicity : Cyclopropyl groups enhance lipophilicity compared to aromatic substituents (e.g., phenyl in ). This may improve blood-brain barrier penetration but reduce solubility .
- Melting Points : Aromatic analogs (e.g., , mp 257–259°C) exhibit higher melting points than aliphatic derivatives due to stronger π-π interactions. Cyclopropyl-containing compounds likely have lower melting points, favoring solubility.
Biological Activity
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is a compound within the oxadiazole family, which is known for its diverse biological activities. The unique cyclopropyl substituents in this compound contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is , with a molecular weight of approximately 193.25 g/mol. The structure features a five-membered oxadiazole ring that includes two nitrogen atoms, which is characteristic of compounds known for their biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.25 g/mol |
| Oxadiazole Ring | Five-membered ring with two nitrogen atoms |
| Cyclopropyl Groups | Present at the 3-position and N-(1-cyclopropylethyl) |
Research indicates that compounds with an oxadiazole core exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential interactions with inflammatory pathways suggest that this compound may inhibit enzymes involved in inflammation.
- Antitumor Activity : Preliminary studies indicate possible effects on cancer cell signaling pathways.
Interaction Studies
Initial investigations into the binding affinity of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine suggest it may interact with key biological targets such as:
- Enzymes : Potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Receptors : Possible modulation of receptors involved in inflammatory responses.
Study 1: Antitumor Activity
In a study assessing the antitumor effects of oxadiazole derivatives, 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine was evaluated for its ability to inhibit tumor cell proliferation. Results indicated a significant reduction in cell viability in vitro compared to control groups. Further studies are warranted to explore the underlying mechanisms and optimize dosage.
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory potential of this compound through its effects on COX and LOX enzyme activities. The results demonstrated a notable decrease in inflammatory markers in treated cell lines, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
Table 2 summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1,2,4-oxadiazole | Amino group at position 5 | Antimicrobial |
| 3-(Cyclohexyl)-1,2,4-oxadiazol | Cyclohexyl group instead of cyclopropyl | Anti-inflammatory |
| 3-Methyl-N-(cyclohexylethyl)-1,2,4-oxadiazol | Methyl substitution at position 3 | Antitumor |
These comparisons highlight how structural modifications can influence pharmacological properties and provide insights into the design of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
